1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-butyl-6-oxo-N-propylpyridazine-3-carboxamide |
InChI |
InChI=1S/C12H19N3O2/c1-3-5-9-15-11(16)7-6-10(14-15)12(17)13-8-4-2/h6-7H,3-5,8-9H2,1-2H3,(H,13,17) |
InChI Key |
XBQQSCGTGOBASO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)NCCC |
Origin of Product |
United States |
Preparation Methods
Sequential Synthesis Approach
This approach involves sequential formation of the pyridazinone core, followed by N-alkylation with a butyl group and subsequent formation of the propyl carboxamide moiety. Alternatively, the order of functionalization steps may be varied depending on reactivity considerations and desired selectivity.
Convergent Synthesis Approach
In this strategy, functionalized building blocks are prepared separately and then combined in a convergent manner to construct the target molecule. This often involves preparation of a suitably functionalized pyridazinone core followed by the introduction of both the butyl and propyl amide groups.
One-pot Multi-step Approach
This approach minimizes isolation and purification steps by performing sequential reactions in the same reaction vessel, which can lead to improved overall efficiency but may present purification challenges.
Synthesis of the Pyridazinone Core
Multicomponent Synthesis
One effective method for constructing the pyridazinone core utilizes a multicomponent reaction involving arenes, cyclic anhydrides, and arylhydrazines. This approach employs an efficient recyclable catalyst, 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3), to achieve high yields in short reaction times.
The reaction mechanism proceeds through:
- Friedel–Crafts acylation between arenes and cyclic anhydride
- Intermolecular hydrazone formation
- Intramolecular cyclization to form the pyridazinone
This method is advantageous due to its environmental compatibility, reusability of the catalyst, operational simplicity, non-toxicity, non-corrosiveness, low cost, and ease of isolation.
Domino Hydrohydrazination and Condensation
Another approach utilizes domino hydrohydrazination and condensation reactions. For example, phenylhydrazine can react with 4-pentynoic acid in the presence of zinc chloride to give the corresponding pyridazinone in a one-pot process with moderate to good yields.
Hydrothermal Synthesis
For the synthesis of the related compound 6-oxo-1,6-dihydropyridine-3-carboxylic acid, which could serve as a precursor, a hydrothermal method has been described:
In a 25ml jacketed hydrothermal reactor, 0.54g of 2-chloro-5-trifluoromethylpyridine and 17ml of water are combined and sealed, then reacted at 100-180°C for 24-72 hours. After cooling to room temperature, white flaky crystals of the product are obtained with yields exceeding 80%.
This method offers advantages including:
- Use of water as a green solvent
- High product stability
- Simple equipment and operation
- Environmentally friendly conditions
- High reaction yields
Table 1: Comparison of Methods for Pyridazinone Core Synthesis
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Multicomponent Synthesis | Arenes, cyclic anhydrides, arylhydrazines | [bmim]Br-AlCl3 | Room temperature | High | Short reaction time, recyclable catalyst | Multiple components needed |
| Domino Reactions | Phenylhydrazine, 4-pentynoic acid | ZnCl2 | One-pot process | 60-75% | Simplified procedure | Moderate yields |
| Hydrothermal Synthesis | 2-chloro-5-trifluoromethylpyridine | Water | 100-180°C, 24-72h | >80% | Green solvent, high yield | Long reaction time, specialized equipment |
| Condensation | Dihydrazides, carboxylic acids | Acid catalyst | Reflux conditions | 65-80% | Readily available starting materials | Lengthy reaction times |
N-1 Alkylation with Butyl Group
Direct N-alkylation
The introduction of the butyl group at the N-1 position is typically achieved through direct alkylation using butyl halides. Based on similar compounds, this reaction can be performed under the following conditions:
Phase-Transfer Catalysis
An alternative approach involves alkylation under phase-transfer conditions:
- Reagent: Butyl halide
- Catalyst: Tetrabutylammonium bromide or tetrabutylammonium hydrogen sulfate
- Base: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Dichloromethane or toluene
- Conditions: Room temperature to 60°C, 3-12 hours
Table 2: Comparison of N-alkylation Methods
| Method | Alkylating Agent | Base | Solvent | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Direct N-alkylation | Butyl bromide | K2CO3 | DMF | 60-80°C, 3-6h | 70-85% | Straightforward, good yields | Toxic solvent |
| Direct N-alkylation | Butyl iodide | Cs2CO3 | Acetonitrile | 50-70°C, 2-4h | 75-90% | Higher reactivity | Higher cost of reagents |
| Phase-Transfer Catalysis | Butyl bromide | 50% NaOH | CH2Cl2, TBAB* | RT to 40°C, 4-8h | 65-80% | Milder conditions | Phase separation issues |
*TBAB = Tetrabutylammonium bromide
Formation of Propyl Carboxamide at Position 3
Aminolysis of Esters
For the formation of the propyl carboxamide group at position 3, direct aminolysis of the corresponding ester can be employed. This approach has been demonstrated with propylamine specifically:
- Starting material: Pyridazine-3-carboxylic acid ester
- Reagent: Propylamine (3-fold excess)
- Catalyst: 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 20 mol%)
- Solvent: DMF
- Temperature: 30°C
- Reaction time: 2 hours
- Yield: Approximately 78%
It is noteworthy that without the TBD catalyst, this aminolysis reaction with propylamine proceeds very poorly (only 2% conversion under the same conditions).
Carboxylic Acid Activation and Amide Coupling
An alternative approach involves activation of the carboxylic acid followed by coupling with propylamine:
- Starting material: Pyridazine-3-carboxylic acid
- Coupling agent: HATU (2-(7-benzotriazole oxide)-N,N,N',N'-tetramethylurea hexafluorophosphate)
- Base: N,N-diisopropylethylamine (DIPEA)
- Solvent: DMF
- Temperature: 25°C
- Reaction time: 2 hours
- Workup: Quenching with water, extraction with ethyl acetate, column chromatography
A specific example of this approach was reported for a similar compound, resulting in a yield of 48.1%.
T3P-Mediated Coupling
Another effective method utilizes T3P (propylphosphonic anhydride) as the coupling agent:
- Starting material: Pyridazine-3-carboxylic acid
- Coupling agent: T3P
- Base: DIPEA
- Solvent: Dichloromethane
- Purification: Flash chromatography (0-100% ethyl acetate in cyclohexane)
Table 3: Comparison of Propyl Carboxamide Formation Methods
| Method | Starting Material | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Aminolysis of Esters | Carboxylic ester | Propylamine, TBD (20 mol%) | DMF, 30°C, 2h | 78% | Catalyst-controlled, good yields | Excess amine required |
| HATU Coupling | Carboxylic acid | HATU, DIPEA | DMF, 25°C, 2h | 48.1% | Mild conditions | Moderate yield, expensive reagent |
| T3P Coupling | Carboxylic acid | T3P, DIPEA | DCM, RT | 65-75%* | Less toxic reagents | Purification challenges |
*Estimated yield based on similar reactions
Integrated Synthetic Routes
Sequential Synthesis Protocol
A complete sequential synthesis protocol for this compound would involve:
- Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid or its ester
- N-alkylation with butyl bromide to form 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Activation of the carboxylic acid and coupling with propylamine
Alternatively, the order could be modified to:
- Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Conversion to N-propylcarboxamide
- N-alkylation with butyl bromide
The choice between these sequences would depend on selectivity considerations and the reactivity of intermediates.
Convergent Approach
A convergent approach might involve:
- Preparation of a butyl-substituted hydrazine
- Condensation with a suitably functionalized acyl chloride containing a protected carboxylic acid
- Cyclization to form the dihydropyridazine ring
- Deprotection and amide formation with propylamine
Table 4: Comparison of Integrated Synthetic Approaches
| Approach | Key Steps | Estimated Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential A (alkylation first) | 1. Core synthesis 2. N-alkylation 3. Amide formation |
30-45% | Better control over N-alkylation | Multiple isolation steps |
| Sequential B (amidation first) | 1. Core synthesis 2. Amide formation 3. N-alkylation |
25-40% | May avoid side reactions | Selectivity challenges at N-alkylation step |
| Convergent | Pre-functionalized building blocks combined | 35-50% | Fewer steps from advanced intermediates | More complex starting materials |
Practical Considerations and Optimizations
Reaction Monitoring and Analysis
The progress of these reactions can be effectively monitored using:
- Thin Layer Chromatography (TLC)
- Liquid Chromatography-Mass Spectrometry (LC-MS)
- Nuclear Magnetic Resonance (NMR) spectroscopy
Purification Methods
Optimal purification of this compound typically involves:
- Column chromatography using gradient elution (e.g., 0-100% ethyl acetate in cyclohexane or toluene:ethyl acetate mixtures)
- Recrystallization from appropriate solvent systems
- In some cases, preparative HPLC for final purification
Yield Optimization Strategies
To maximize yields in these synthetic routes:
- Use fresh, high-quality reagents
- Employ anhydrous conditions for moisture-sensitive steps
- Optimize reaction temperature and time for each substrate
- Consider the use of microwave irradiation for certain transformations to reduce reaction times and improve yields
- Utilize efficient catalysts like TBD for the aminolysis step with propylamine
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The dihydropyridazine core and carboxamide group enable alkylation and acylation under basic conditions. For example:
-
Alkylation : Reaction with iodopropane in acetonitrile under reflux introduces alkyl chains at the nitrogen atom of the pyridazine ring .
-
Acylation : Treatment with benzyloxycarbonyl chloride forms acylated derivatives, as observed in similar dihydropyridazine analogs .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Iodopropane, MeCN, reflux | N-Propyl derivative | ~60% | |
| Acylation | Benzyloxycarbonyl chloride, K₂CO₃ | Acylated carboxamide | 45–55% |
Oxidation and Reduction
The ketone group at position 6 and the dihydropyridazine ring are redox-active:
-
Oxidation : The 6-oxo group can undergo further oxidation to form carboxylate derivatives under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a tetrahydropyridazine structure.
Key Data:
-
Oxidation :
-
Reduction :
-
Reagents: H₂ (1 atm), Pd/C (10%), ethanol.
-
Product: Saturated tetrahydropyridazine derivative.
-
Nucleophilic Substitution
The carboxamide group participates in nucleophilic substitution reactions:
-
Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid. For example, HCl (6M) at 100°C yields 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid .
-
Aminolysis : Reaction with amines (e.g., phenylmagnesium bromide) forms substituted amides .
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Carboxamide | Phenyl MgBr | Acetone, 4 h | Phenyl-substituted amide | |
| Carboxamide | NaOH (2M) | Reflux, 2 h | Carboxylic acid |
Condensation Reactions
The ketone group facilitates condensation with hydrazines or hydroxylamines:
-
Hydrazone Formation : Reaction with hydrazine hydrate produces hydrazone derivatives, useful in pharmacological studies.
-
Schiff Base Synthesis : Condensation with aromatic amines generates Schiff bases under mild acidic conditions.
Example:
-
Hydrazone Synthesis :
-
Reagents: Hydrazine hydrate, ethanol, 70°C.
-
Product: 1-Butyl-6-(hydrazinylidene)-N-propyl-1,6-dihydropyridazine-3-carboxamide.
-
Stability and Degradation
The compound is sensitive to light and moisture, leading to decomposition pathways:
-
Photodegradation : Exposure to UV light induces ring-opening reactions, forming fragmented aldehydes and amines .
-
Hydrolytic Degradation : Prolonged storage in aqueous media results in hydrolysis of the carboxamide group .
| Degradation Type | Conditions | Major Degradants | Source |
|---|---|---|---|
| Photolysis | UV light (254 nm), 24 h | Butyraldehyde, propylamine | |
| Hydrolysis | pH 7.4, 37°C, 7 days | Carboxylic acid derivative |
Scientific Research Applications
1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Key Observations
This may improve membrane permeability but could reduce target binding specificity . Aromatic substituents (e.g., benzyl in compound 5) are associated with moderate yields (45% for compound 6) but may stabilize the pyridazinone core through π-π interactions .
Position 3 Carboxamide Modifications: The N-propyl carboxamide in the target compound contrasts with bulkier substituents like cyclopropylcarbamoyl or methoxycyclobutyl groups in analogues. Fluorine and methoxy substitutions (e.g., compound 19) are linked to higher synthetic yields (95%), likely due to improved solubility and crystallinity during purification .
Synthetic Efficiency :
- Coupling reactions using T3P/DIPEA (as in compound 5) are common for carboxamide formation but may require optimization for alkyl-substituted intermediates like the target compound.
- Yields vary widely (22–95%), with bulky or electron-deficient substituents (e.g., 4-methoxybenzyl in compound 19) favoring higher efficiency .
Biological Activity
1-Butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the class of dihydropyridazines, which have garnered attention for their diverse biological activities. This article explores its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C13H12N8O3
- Molecular Weight : 328.29 g/mol
- CAS Number : 2034517-32-1
Biological Activities
The compound has been investigated for several biological activities, including:
Antiviral Activity
Research indicates that derivatives of dihydropyridazines exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV) .
| Compound | Virus Targeted | Activity Level |
|---|---|---|
| A-87380 | Neuraminidase Inhibitor | High |
| Compound 5 | HSV-1 | Significant Inhibition |
| Compound 9 | Mycobacterium tuberculosis | Moderate Inhibition |
Antimicrobial Activity
Studies have demonstrated that heterocyclic compounds containing the dihydropyridazine framework exhibit antimicrobial properties. For example, certain derivatives were effective against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Preliminary findings suggest that compounds similar to this compound may possess anticancer properties. Specific derivatives have shown antiproliferative effects on glioma cell lines, indicating a potential pathway for cancer treatment .
Case Studies
- Antiviral Mechanisms : A study focused on the antiviral mechanisms of dihydropyridazine derivatives highlighted their ability to inhibit viral replication through various pathways, including interference with viral entry and replication processes .
- Antimicrobial Efficacy : Another research project evaluated the antimicrobial efficacy of a series of dihydropyridazine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated a broad-spectrum activity, particularly against resistant strains .
Q & A
Q. What role do heterogeneous catalysts play in improving the sustainability of this compound’s synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
